Bisdehydroneotuberostemonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisdehydroneotuberostemonine is a natural alkaloid compound isolated from the roots of the plant Stemona tuberosa. This compound belongs to the class of Stemona alkaloids, which are known for their diverse biological activities. This compound has a molecular formula of C₂₂H₂₉NO₄ and a molecular weight of 371.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisdehydroneotuberostemonine can be synthesized through various chemical reactions involving the precursor compounds found in Stemona tuberosa. The synthetic route typically involves the extraction of the alkaloid from the plant material, followed by purification and structural elucidation using techniques such as chromatography and spectroscopy .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves grinding the plant material, followed by solvent extraction, and subsequent purification steps to isolate the pure compound. The extraction process is optimized to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bisdehydroneotuberostemonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Bisdehydroneotuberostemonine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of alkaloids.
Biology: It is used to study the biological activities of alkaloids, including their effects on various biological systems.
Medicine: It has potential therapeutic applications, including antitussive, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of bisdehydroneotuberostemonine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide in microglial cells, which is associated with its anti-inflammatory effects. The compound also interacts with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Bisdehydroneotuberostemonine is unique among Stemona alkaloids due to its specific structural features and biological activities. Similar compounds include:
Neotuberostemonine: Another alkaloid from with similar biological activities.
Bisdehydrotuberostemonine: A structurally related compound with significant inhibitory effects on nitric oxide production.
Epi-bisdehydroneotuberostemonine J: A stereoisomer with distinct biological properties
These compounds share similar structural motifs but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C22H29NO4 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(9R,10R,11R,14S,15S)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |
InChI |
InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3/t11-,12-,13+,14+,17-,18-,20+/m0/s1 |
InChI Key |
RFGMIDHPFYCJDM-HFZBNLGJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3C2=C(C=C3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C |
Canonical SMILES |
CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.